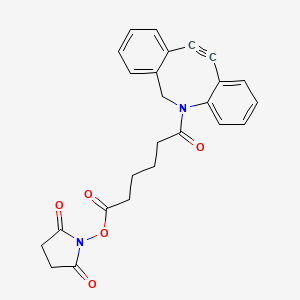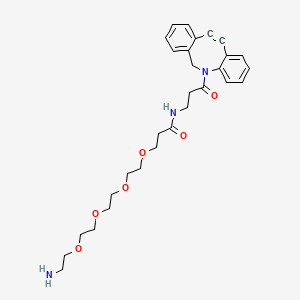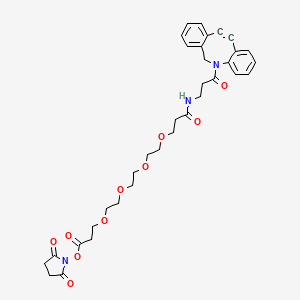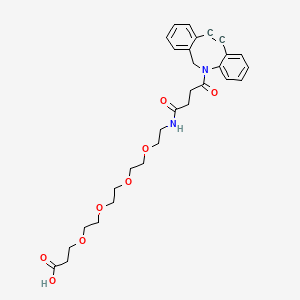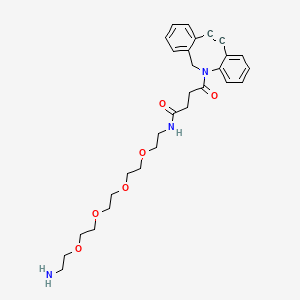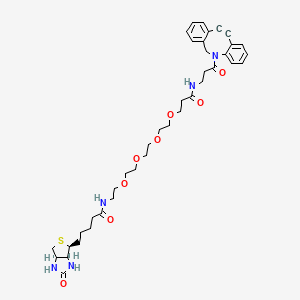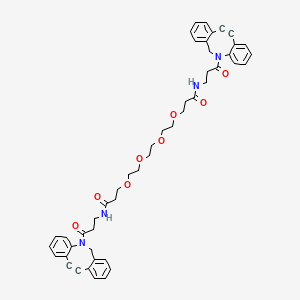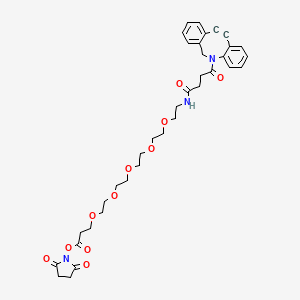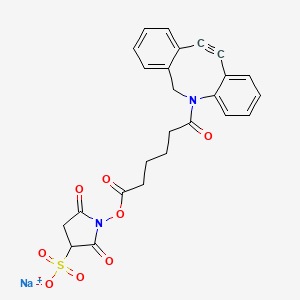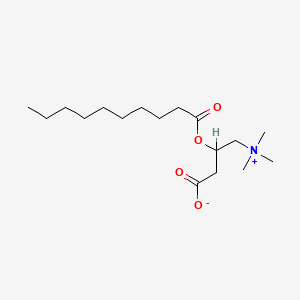
Decanoylcarnitine
説明
Decanoylcarnitine, (+)- is a biochemical.
科学的研究の応用
Mitochondrial Biomarkers in Precision Medicine
Decanoylcarnitine, as a derivative of carnitine, plays a significant role in mitochondrial metabolism. It has been identified as a key biomarker used in neonatal screening for a variety of genetic disorders related to fatty acid oxidation. Beyond this, there's growing evidence of its clinical utility in diagnosing and prognosticating mortality in conditions such as diabetes, sepsis, cancer, and heart failure. Furthermore, it aids in identifying adverse drug reactions from medications like valproic acid and clofazimine, among others (McCann et al., 2021).
Therapeutic Potential and Drug Targets
The therapeutic potential of acylcarnitines, including decanoylcarnitine, extends to a wide range of diseases, encompassing metabolic disorders, cardiovascular diseases, diabetes, depression, neurological disorders, and certain types of cancer. These compounds, particularly the FDA-approved L-carnitine and its short-chain derivatives, are used extensively as dietary supplements. The review emphasizes the significant roles acylcarnitines play in energy metabolism and the opportunities for novel drug target identification and dietary interventions or supplements for a variety of indications (Dambrova et al., 2022).
Role in Glucose Homeostasis and Insulin Sensitivity
Decanoylcarnitine, as part of the carnitine family, is integral in the regulation of glucose homeostasis and insulin sensitivity. Studies indicate that carnitine supplementation can improve glucose tolerance, particularly during states of insulin resistance. Conversely, carnitine deficiency is associated with glucose intolerance. These findings suggest that carnitine and its derivatives, including decanoylcarnitine, could be effective in improving glucose utilization, especially in conditions like type 2 diabetes (Ringseis et al., 2012).
Role in Neurological Disorders
Decanoylcarnitine, due to its involvement in energy metabolism and as a neuromodulator, has shown therapeutic potential in various neurological disorders. This includes diseases like Alzheimer's, depression in the elderly, and neuropathic pain. The review highlights the need for further research in controlled settings to establish the clinical value and appropriate dosage for treating these conditions (Maldonado et al., 2020).
特性
IUPAC Name |
3-decanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOSYCMHQXPBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decanoylcarnitine | |
CAS RN |
1492-27-9 | |
| Record name | Decanoyl-DL-carnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DECANOYLCARNITINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGK89VE61S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







